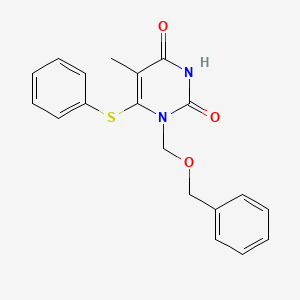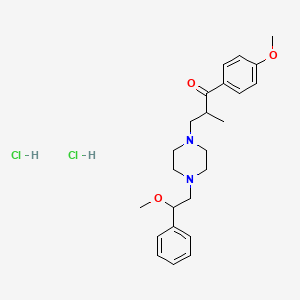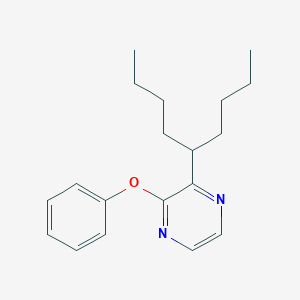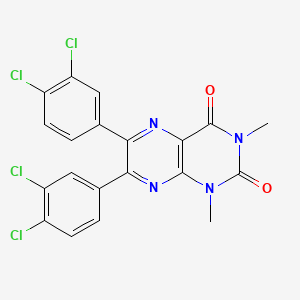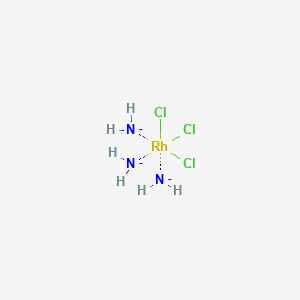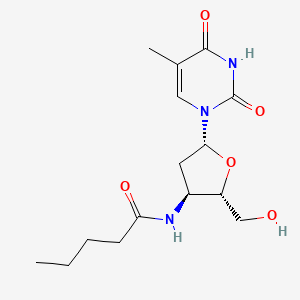![molecular formula C56H51Cl2N5O18 B12793636 (2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 164515-56-4](/img/structure/B12793636.png)
(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14142218,2112,6123,2707,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
科学的研究の応用
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biomolecules, such as proteins and nucleic acids, to understand its potential biological activity.
Medicine
In medicine, the compound may be investigated for its therapeutic potential, including its ability to target specific molecular pathways involved in diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
作用機序
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological or therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds may include other chlorinated organic molecules or those with similar functional groups. Examples include:
- Chloramphenicol
- Chlorhexidine
- Chlorpromazine
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique properties and activities compared to similar compounds. This could include higher potency, selectivity, or stability under certain conditions.
特性
CAS番号 |
164515-56-4 |
|---|---|
分子式 |
C56H51Cl2N5O18 |
分子量 |
1152.9 g/mol |
IUPAC名 |
(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C56H51Cl2N5O18/c1-56(2,3)81-55(76)63-44-29-20-40(79-38-14-10-26(16-33(38)57)17-35(52(72)73)59-54(75)78-24-25-8-6-5-7-9-25)48(68)41(21-29)80-39-15-12-28(19-34(39)58)47(67)46-51(71)61-45(53(74)77-4)32-22-30(64)23-37(66)42(32)31-18-27(11-13-36(31)65)43(49(69)62-46)60-50(44)70/h5-16,18-23,35,43-47,64-68H,17,24H2,1-4H3,(H,59,75)(H,60,70)(H,61,71)(H,62,69)(H,63,76)(H,72,73)/t35-,43-,44-,45+,46+,47-/m1/s1 |
InChIキー |
SGAOEMISANIUHU-ZBNITVSUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C2=CC(=C(C(=C2)OC3=C(C=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4=CC=CC=C4)Cl)O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC1=O)O)C(=O)OC)O)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1C2=CC(=C(C(=C2)OC3=C(C=C(C=C3)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4)Cl)O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC1=O)O)C(=O)OC)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


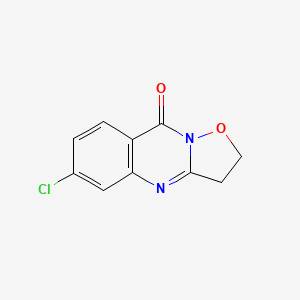
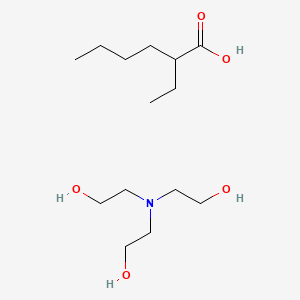

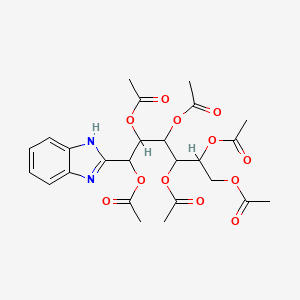
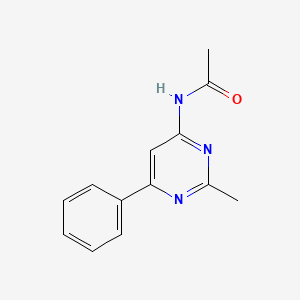
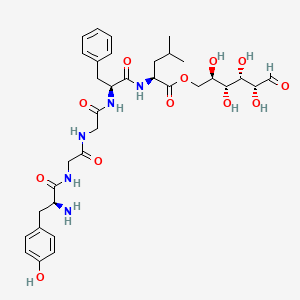
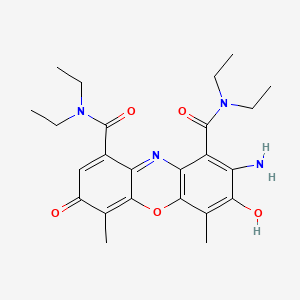
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
